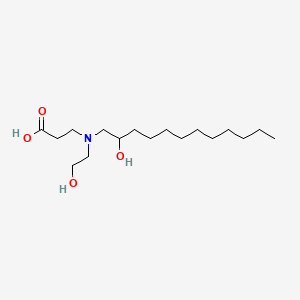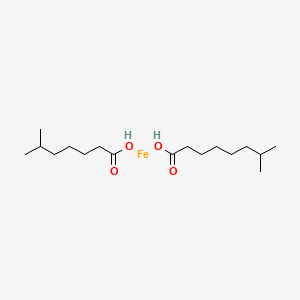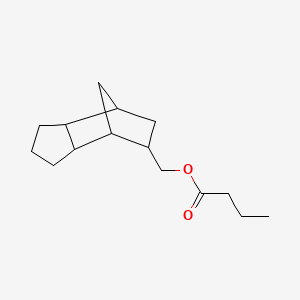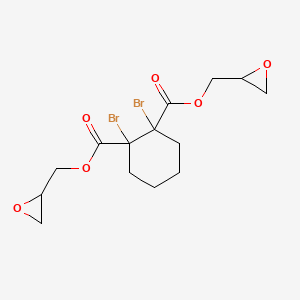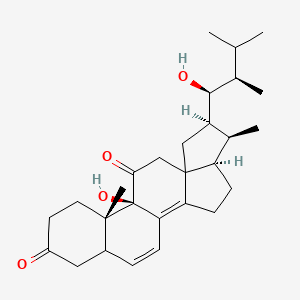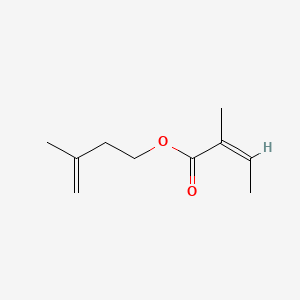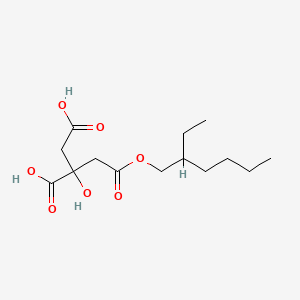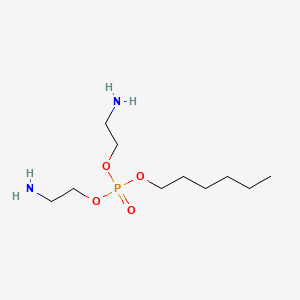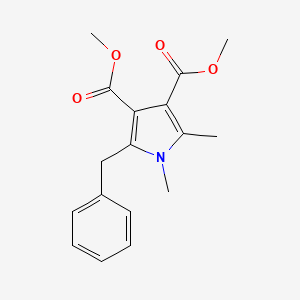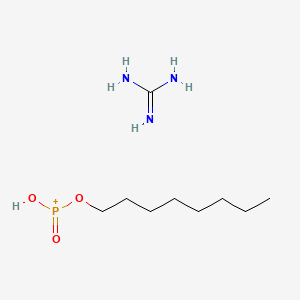
1,3,2-Thiazagermolidine, 2,2-diisopentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Thiazagermolidine, 2,2-diisopentyl-: is a chemical compound with the molecular formula C12H27GeNS and a molecular weight of 290.05448 g/mol This compound is part of the thiazagermolidine family, which contains germanium, nitrogen, and sulfur atoms in its structure
2. Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications .
3. Chemical Reactions Analysis
Types of Reactions
1,3,2-Thiazagermolidine, 2,2-diisopentyl- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of thiazole derivatives .
4. Scientific Research Applications
1,3,2-Thiazagermolidine, 2,2-diisopentyl- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
5. Mechanism of Action
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
6. Comparison with Similar Compounds
Similar Compounds
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-: A similar compound with different alkyl substituents.
1,3,2-Thiazagermolidine, 2,2-diethyl-: Another thiazagermolidine derivative with ethyl groups instead of isopentyl groups.
Uniqueness
1,3,2-Thiazagermolidine, 2,2-diisopentyl- is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of isopentyl groups may enhance its solubility and interaction with certain molecular targets compared to other similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Thiazagermolidine, 2,2-diisopentyl- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of thiazole derivatives .
Applications De Recherche Scientifique
1,3,2-Thiazagermolidine, 2,2-diisopentyl- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-: A similar compound with different alkyl substituents.
1,3,2-Thiazagermolidine, 2,2-diethyl-: Another thiazagermolidine derivative with ethyl groups instead of isopentyl groups.
Uniqueness
1,3,2-Thiazagermolidine, 2,2-diisopentyl- is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of isopentyl groups may enhance its solubility and interaction with certain molecular targets compared to other similar compounds .
Propriétés
Numéro CAS |
84260-49-1 |
|---|---|
Formule moléculaire |
C12H27GeNS |
Poids moléculaire |
290.05 g/mol |
Nom IUPAC |
2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C12H27GeNS/c1-11(2)5-7-13(8-6-12(3)4)14-9-10-15-13/h11-12,14H,5-10H2,1-4H3 |
Clé InChI |
YEURBTAWRNEVLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC[Ge]1(NCCS1)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


